molecular formula C10H13NO4 B14071835 Methyl 4-amino-2,3-dimethoxybenzoate CAS No. 61203-57-4

Methyl 4-amino-2,3-dimethoxybenzoate

Cat. No.: B14071835
CAS No.: 61203-57-4
M. Wt: 211.21 g/mol
InChI Key: APUYEGBIACZCOJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,3-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of p-aminobenzoic acid to form 4-amino-3,5-dibromobenzoic acid. This intermediate is then converted to 4-amino-3,5-dimethoxybenzoic acid by replacing the bromine atoms with methoxy groups. Finally, the carboxylic acid group is methylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Similar structure but with different positions of methoxy groups.

    Methyl 2-amino-4-methoxybenzoate: Contains an amino group and a methoxy group but in different positions.

    Methyl 2,3-dimethoxybenzoate: Lacks the amino group.

Uniqueness

Methyl 4-amino-2,3-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

61203-57-4

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4-amino-2,3-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,11H2,1-3H3

InChI Key

APUYEGBIACZCOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)N)C(=O)OC

Origin of Product

United States

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